Peracetato de Aloína

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

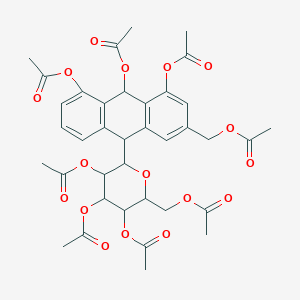

Aloin Peracetate, also known as Aloin Peracetate, is a useful research compound. Its molecular formula is C₃₇H₃₈O₁₇ and its molecular weight is 754.69. The purity is usually 95%.

BenchChem offers high-quality Aloin Peracetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Aloin Peracetate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Propiedades Antibacterianas

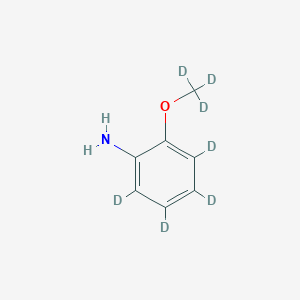

Aloína A, aislada de Aloe barbadensis Miller, ha sido estudiada por su actividad contra aislados clínicos seleccionados {svg_1}. Esto sugiere que el Peracetato de Aloína podría utilizarse potencialmente en el desarrollo de tratamientos antibacterianos.

Uso en Recubrimientos

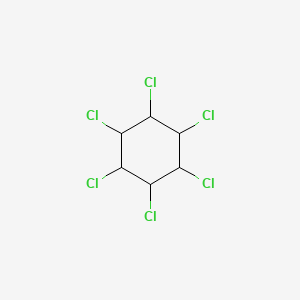

La aloína se ha utilizado en la preparación de microcápsulas, que se agregaron a recubrimientos acuosos. Estos recubrimientos se aplicaron a la superficie de Tilia europaea, y se exploraron los efectos de los diferentes modificadores y contenidos en las propiedades ópticas, mecánicas y antibacterianas del recubrimiento {svg_2}.

Preparación de Azúcares Acilados

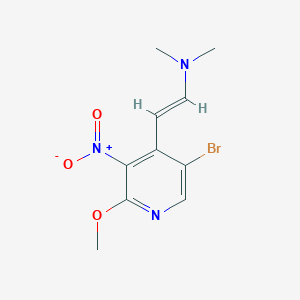

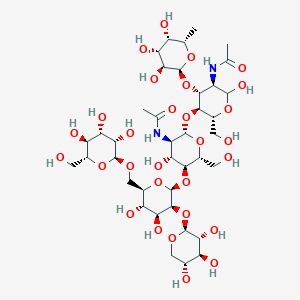

Se han preparado peracetatos de α-Mono y Disacáridos utilizando una mezcla mecánica vigorosa de reactivos sólidos. Estos azúcares α-acilados son intermediarios importantes en la transformación y síntesis de carbohidratos {svg_3}.

Métodos Mecanoquímicos

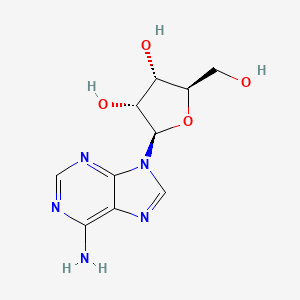

Los métodos mecanoquímicos se han aplicado con éxito a áreas como la descomposición de residuos de polímeros orgánicos, la degradación de compuestos orgánicos, la síntesis de polímeros monocristalinos, la reducción de óxidos metálicos en estado sólido, etc {svg_4}. El this compound podría utilizarse potencialmente en estas aplicaciones.

Solubilidad en Solventes Orgánicos

La acetilación y la benzoilación de los carbohidratos convertirán los azúcares no protegidos y polares en sustancias solubles en muchos solventes orgánicos. Los peracetatos y perbenzoatos de azúcar resultantes se han utilizado como donantes de glicósidos en transformaciones de monosacáridos y síntesis de oligosacáridos {svg_5}.

Mecanismo De Acción

Target of Action

Aloin Peracetate, a derivative of Aloin, has been found to interact with several targets. In the context of allergic rhinitis and asthma, Aloin targets endopeptidase activity and the MAPK signaling pathway . In cancer cachexia-induced muscle atrophy, Aloin A interacts with 51 potential targets, including 10 hub genes predicted by the PPI network .

Mode of Action

Aloin Peracetate interacts with its targets to bring about changes in the body. Molecular docking and dynamics simulations have shown that Aloin can stably bind to the core target proteins . This interaction leads to significant changes in the body, such as the inhibition of inflammatory factors .

Biochemical Pathways

Aloin Peracetate affects several biochemical pathways. In allergic rhinitis and asthma, the MAPK signaling pathway plays a crucial role . In cancer cachexia-induced muscle atrophy, the anticachectic effect of Aloin A is associated with PI3K-AKT, MAPK, TNF, TLR, etc., pathways, and biological processes like inflammation, apoptosis, and cell proliferation .

Pharmacokinetics

The pharmacokinetics of Aloin Peracetate involves its absorption, distribution, metabolism, and excretion (ADME). Aloin A, aloin B, aloeresin D, and aloe-emodin exhibited better absorption and slower elimination rate, whereas others, including aloesin and aloenin, showed fast absorption and elimination in rat plasma after oral administration of Aloe vera .

Result of Action

The action of Aloin Peracetate results in several molecular and cellular effects. It significantly inhibits the decrease in food intake, body weight growth, immune organ index, and serum albumin content caused by long-term AFB1 exposure . It also reduces the level of serum liver function and improves renal swelling and pathological changes of liver tissue . In cancer cachexia-induced muscle atrophy, Aloin A effectively rescues muscle function and wasting by improving muscle quality, mean CSA, and distribution of muscle fibers by regulating HSP90AA1/AKT signaling in tumor-bearing mice .

Action Environment

The action, efficacy, and stability of Aloin Peracetate can be influenced by environmental factors. For instance, Aloin’s chemical properties, such as its interaction with light and temperature, play a significant role in its stability and reactivity . These factors offer insights into the preservation and optimization of Aloin Peracetate’s chemical properties, ensuring its efficacy and stability for various applications .

Safety and Hazards

Direcciones Futuras

The promising results of these studies in basic research encourage a greater number of clinical trials to test the clinical application of Aloin Peracetate and its main compounds, particularly on bone protection, cancer, and diabetes . It would be interesting to study the clinical effect of relevant metabolites in different human conditions and pathologies .

Análisis Bioquímico

Biochemical Properties

Aloin Peracetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Aloin Peracetate is known to interact with enzymes involved in the acetylation process, such as acetyltransferases. These interactions are crucial for the conversion of Aloin to Diacerein . Additionally, Aloin Peracetate may interact with proteins involved in cellular signaling pathways, influencing various biochemical processes.

Cellular Effects

Aloin Peracetate has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, Aloin Peracetate has been shown to induce apoptosis in osteosarcoma cells by enhancing autophagic flux through the PI3K/AKT axis . This indicates that Aloin Peracetate can modulate cell survival and death pathways, impacting overall cellular health and function.

Molecular Mechanism

The molecular mechanism of Aloin Peracetate involves several key interactions at the molecular level. Aloin Peracetate exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, Aloin Peracetate has been found to inhibit the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival . This inhibition promotes autophagic flux and apoptosis in cancer cells, highlighting its potential as an anti-cancer agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Aloin Peracetate can change over time. The stability and degradation of Aloin Peracetate are important factors to consider. Studies have shown that Aloin, a related compound, is highly unstable when dissolved in methanol but stable in phosphate-buffered saline at acidic pH . This suggests that the stability of Aloin Peracetate may also be influenced by the solvent and pH conditions. Long-term effects on cellular function have been observed in in vitro and in vivo studies, indicating that Aloin Peracetate can have sustained impacts on cellular processes.

Dosage Effects in Animal Models

The effects of Aloin Peracetate vary with different dosages in animal models. For instance, studies on related compounds like Aloin have shown that at lower concentrations, it can increase DNA damage, while at higher concentrations, it can prevent DNA breaks induced by hydroxyl radicals . This suggests that Aloin Peracetate may have a dose-dependent effect on cellular processes, with potential toxic or adverse effects at high doses.

Metabolic Pathways

Aloin Peracetate is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion to other compounds. For example, Aloin Peracetate is an intermediate in the preparation of Diacerein, which involves acetylation and oxidation reactions . These metabolic pathways are crucial for the synthesis and function of Aloin Peracetate in biochemical processes.

Transport and Distribution

The transport and distribution of Aloin Peracetate within cells and tissues involve specific transporters and binding proteins. Studies on related compounds like Aloin have shown that it is produced in the plastids of assimilating tissue and transported through the plastid membrane to the surrounding endoplasmic reticulum . This suggests that Aloin Peracetate may also follow a similar transport pathway, involving vesicular transport and exocytosis.

Subcellular Localization

The subcellular localization of Aloin Peracetate is crucial for its activity and function. Aloin Peracetate is likely localized in specific cellular compartments, such as the endoplasmic reticulum and vacuoles, where it can interact with target biomolecules . This localization is facilitated by targeting signals and post-translational modifications that direct Aloin Peracetate to specific organelles.

Propiedades

IUPAC Name |

[3,4,5-triacetyloxy-6-[4,5,10-triacetyloxy-2-(acetyloxymethyl)-9,10-dihydroanthracen-9-yl]oxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H40O17/c1-16(38)46-14-24-12-26-30(35-37(53-23(8)45)36(52-22(7)44)33(50-20(5)42)29(54-35)15-47-17(2)39)25-10-9-11-27(48-18(3)40)31(25)34(51-21(6)43)32(26)28(13-24)49-19(4)41/h9-13,29-30,33-37H,14-15H2,1-8H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVHHSBQMCNHJSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)C2C3=C(C(C4=C2C=C(C=C4OC(=O)C)COC(=O)C)OC(=O)C)C(=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H40O17 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

756.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Ethyl-N-[(E)-2-pyridinylmethylene]amine oxide](/img/structure/B1146276.png)

![Ethyl 3-[4-(benzyloxy)phenyl]acrylate](/img/structure/B1146285.png)